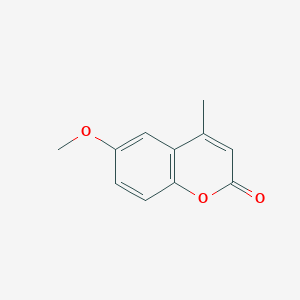

6-Methoxy-4-methylcoumarin

Descripción general

Descripción

6-Methoxy-4-methylcoumarin is a compound with the empirical formula C11H10O3 . It has a molecular weight of 190.20 . The compound is part of the coumarin family, which are polycyclic aromatic compounds containing a 1-benzopyran moiety with a ketone group at the C2 carbon atom .

Synthesis Analysis

The synthesis of coumarin derivatives, including 6-Methoxy-4-methylcoumarin, has attracted the attention of many research groups due to their valuable biological and pharmaceutical properties . The Pechmann coumarin synthesis method is commonly used, which involves the influence of various Lewis acids on the reaction . The optimal synthesis conditions of 7-hydroxy-4-substituted coumarins have been explored .Molecular Structure Analysis

6-Methoxy-4-methylcoumarin contains a total of 25 bonds, including 15 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 ester (aliphatic), and 1 ether (aromatic) .Chemical Reactions Analysis

The reaction mechanism of coumarin derivatives is thought to involve the initial formation of a β-hydroxy ester, which then cyclises and dehydrates to yield the coumarin .Physical And Chemical Properties Analysis

The compound has a melting point of 163-167 °C . It has a density of 1.2±0.1 g/cm3, a boiling point of 351.6±37.0 °C at 760 mmHg, and a flash point of 146.3±21.1 °C .Aplicaciones Científicas De Investigación

Medicinal Chemistry

Coumarins, including 6-Methoxy-4-methylcoumarin, have a wide range of applications in medicinal chemistry. They have been used in the treatment of various diseases, including neurodegenerative diseases, cancer, and inflammation .

Method of Application

The method of application varies depending on the specific disease being treated. In general, coumarins can be administered orally or topically. The dosage and frequency of administration depend on the specific coumarin derivative being used and the disease being treated .

Results or Outcomes

Coumarins have shown promising results in the treatment of various diseases. For example, some coumarin derivatives have been approved by the FDA for clinical use, including anticoagulant drugs such as warfarin and acenocoumarol .

Fluorescence-Based Studies

Coumarins, including 6-Methoxy-4-methylcoumarin, have unique fluorescence properties that make them useful in various scientific fields. They are used in the development of fluorescent chemosensors for molecular imaging, analytical, bioorganic, and materials chemistry .

Method of Application

In fluorescence-based studies, coumarins are often used as fluorophores. They are excited with ultraviolet (UV) light, and their fluorescence behavior is studied. The specific method of application depends on the study’s objectives .

Results or Outcomes

Coumarins have been successfully used to produce low-cost fluorescent materials. Their unique fluorescence properties have made them indispensable tools for fluorescence-based studies and applications .

Anti-Inflammatory Activity

Coumarins, including 6-Methoxy-4-methylcoumarin, have been found to exhibit anti-inflammatory activity. This makes them useful in the treatment of conditions characterized by inflammation .

Method of Application

The method of application depends on the specific condition being treated. Generally, coumarins can be administered orally or topically .

Results or Outcomes

In 2021, Kang and others described the anti-inflammatory activity of four coumarins among which the 4-hydroxy-6-methylcoumarin 198 resulted to be the most active .

Antioxidant Activity

Coumarins, including 6-Methoxy-4-methylcoumarin, have been found to exhibit antioxidant activity. This makes them useful in the prevention of oxidative stress-related diseases .

Results or Outcomes

Coumarins have shown promising results in the prevention of oxidative stress-related diseases .

Material Science

Polymers containing coumarins, including 6-Methoxy-4-methylcoumarin, are well studied and broadly applied in various fields such as medicinal, biochemical, electrooptical materials, and liquid crystalline materials .

Method of Application

The method of application varies depending on the specific field. In material science, coumarins can be incorporated into polymers to enhance their properties .

Results or Outcomes

The incorporation of coumarins into polymers has enabled the development of a wide range of materials with enhanced properties .

Fluorescent Labeling of Biomolecules

Coumarins, including 6-Methoxy-4-methylcoumarin, play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection .

Results or Outcomes

The unique chemical structure of coumarin facilitates binding to various targets through hydrophobic interactions, pi-stacking, hydrogen bonding, and dipole-dipole interactions. Therefore, this important scaffold exhibits promising applications in uncountable fields of medicinal chemistry .

Direcciones Futuras

Propiedades

IUPAC Name |

6-methoxy-4-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-7-5-11(12)14-10-4-3-8(13-2)6-9(7)10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNGPIBWCWOQBEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60279235 | |

| Record name | 6-Methoxy-4-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60279235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methoxy-4-methylcoumarin | |

CAS RN |

6295-35-8 | |

| Record name | 6295-35-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11841 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methoxy-4-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60279235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Chloro-3-methylbenzo[f]quinoline](/img/structure/B186255.png)

![Acetic acid, [4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]-, ethyl ester](/img/structure/B186271.png)

![5-bromo-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide](/img/structure/B186273.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-bromophenoxy)acetamide](/img/structure/B186274.png)

![N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B186276.png)